molecular formula C28H17N5O3 B10872157 2-{3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline

2-{3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline

Cat. No.: B10872157
M. Wt: 471.5 g/mol
InChI Key: UKRMWWXHRORZCY-UHFFFAOYSA-N
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Description

2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline moiety linked to a phenoxyphenyl group, which is further substituted with a nitro group, enhancing its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE typically involves multi-step organic reactions. One common approach is the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound to form the quinoxaline core The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as the use of less hazardous solvents and catalysts, are also applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Dihydroquinoxaline derivatives: Formed by the reduction of the quinoxaline ring.

    Substituted phenoxy derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. The quinoxaline moiety can intercalate into DNA, disrupting its structure and function. These interactions make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}QUINOXALINE is unique due to its complex structure, which combines the quinoxaline core with a phenoxyphenyl group and a nitro substituent. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C28H17N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

2-[4-(2-nitro-4-quinoxalin-2-ylphenoxy)phenyl]quinoxaline

InChI

InChI=1S/C28H17N5O3/c34-33(35)27-15-19(26-17-30-22-6-2-4-8-24(22)32-26)11-14-28(27)36-20-12-9-18(10-13-20)25-16-29-21-5-1-3-7-23(21)31-25/h1-17H

InChI Key

UKRMWWXHRORZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C5=NC6=CC=CC=C6N=C5)[N+](=O)[O-]

Origin of Product

United States

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